5-Azacytidine 5'-monophosphate
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Overview
Description
5-Azacytidine 5’-monophosphate is a pyrimidine nucleoside analog that has been extensively studied for its potential therapeutic applications. It is a derivative of cytidine, where the nitrogen atom replaces the carbon atom at the 5th position of the cytosine ring. This modification imparts unique properties to the compound, making it a valuable tool in epigenetic research and cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azacytidine 5’-monophosphate typically involves the phosphorylation of 5-Azacytidine. The process begins with the chemical synthesis of 5-Azacytidine, which can be achieved through various methods, including the reaction of cytidine with hydrazine derivatives . The phosphorylation step involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry to introduce the phosphate group at the 5’ position .
Industrial Production Methods
Industrial production of 5-Azacytidine 5’-monophosphate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
5-Azacytidine 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-aza-2’-deoxycytidine derivatives.
Reduction: Reduction reactions can convert it back to its parent nucleoside, 5-Azacytidine.
Substitution: Nucleophilic substitution reactions can occur at the 5’ phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines are employed under mild conditions.
Major Products
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of 5-Azacytidine, which have distinct biological activities .
Scientific Research Applications
5-Azacytidine 5’-monophosphate has a wide range of scientific research applications:
Mechanism of Action
5-Azacytidine 5’-monophosphate exerts its effects primarily through the inhibition of DNA methyltransferases. Upon incorporation into DNA, it traps these enzymes, leading to hypomethylation of DNA and reactivation of silenced genes . This mechanism is particularly effective in cancer cells, where aberrant DNA methylation is a common feature .
Comparison with Similar Compounds
Similar Compounds
5-Aza-2’-deoxycytidine (Decitabine): Another nucleoside analog with similar hypomethylating activity.
Cytidine: The parent compound, which lacks the nitrogen substitution at the 5th position.
Uniqueness
5-Azacytidine 5’-monophosphate is unique due to its dual action on both DNA and RNA, disrupting nucleic acid metabolism and inhibiting DNA methylation . This dual mechanism makes it more versatile compared to other nucleoside analogs like Decitabine, which primarily targets DNA .
Properties
Molecular Formula |
C8H11N4O8P-2 |
---|---|
Molecular Weight |
322.17 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C8H13N4O8P/c9-7-10-2-12(8(15)11-7)6-5(14)4(13)3(20-6)1-19-21(16,17)18/h2-6,13-14H,1H2,(H2,9,11,15)(H2,16,17,18)/p-2/t3-,4-,5-,6-/m1/s1 |
InChI Key |
WODABQYEPQRZOS-KVTDHHQDSA-L |
Isomeric SMILES |
C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)N |
Canonical SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N |
Origin of Product |
United States |
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